(S)-2-Amino-N-methylpropanamide hydrochloride

Chiral purity Optical rotation Enantiomeric excess

(S)-2-Amino-N-methylpropanamide hydrochloride (CAS 61275-22-7), also known as L-alanine methylamide hydrochloride or H-Ala-NHMe·HCl, is a chiral amino acid amide derivative with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.60 g/mol. It belongs to the class of N-methylated amino acid building blocks and is supplied as a white crystalline solid with a melting point of 218–220 °C.

Molecular Formula C16H29N5O3S
Molecular Weight 138.59 g/mol
CAS No. 61275-22-7
Cat. No. B555784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-methylpropanamide hydrochloride
CAS61275-22-7
SynonymsBiocytinamide; Biocytinamide; 61125-53-9; (2S)-6-{5-[(3AS,4S,6AR)-2-OXO-HEXAHYDROTHIENO[3,4-D]IMIDAZOLIDIN-4-YL]PENTANAMIDO}-2-AMINOHEXANAMIDE; Lys-(biotinyl)-NH2; H-Lys(Biotinyl)-Nh2; AC1MIVW9; N-epsilon-Biotinyl-lysine-amid; CHEBI:85290; ZINC4899883; 7196AH; HE006443; LP096222; 3B3-069810; (2S)-2-amino-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide; (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanamide; (2S)-6-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}-2-aminohexanamide; (3aS-(3aalpha,4beta(R*),6aalpha))-N-(5,6-diamino-6-oxohexyl)hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanamide; 1H-Thieno(3,4-d)imidazole-4-pentanamide,N-(5,6-diamino-6-oxohexyl)hexahydro-2-oxo-,(3aS-(3aalpha,4beta(R*),6aalpha))-; 41M; N(6)-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysinamide; N~6~-{5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}-L-Lysinamide
Molecular FormulaC16H29N5O3S
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)N)N)NC(=O)N2
InChIInChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H/t3-;/m0./s1
InChIKeyBFTIPPVTTJTHLM-MNXVOIDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to (S)-2-Amino-N-methylpropanamide hydrochloride (CAS 61275-22-7) for Chiral Synthesis


(S)-2-Amino-N-methylpropanamide hydrochloride (CAS 61275-22-7), also known as L-alanine methylamide hydrochloride or H-Ala-NHMe·HCl, is a chiral amino acid amide derivative with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.60 g/mol [1]. It belongs to the class of N-methylated amino acid building blocks and is supplied as a white crystalline solid with a melting point of 218–220 °C . The compound is primarily employed as a protected chiral synthon in peptide synthesis and as an intermediate in the preparation of stereochemically defined pharmaceuticals, where its singular (S)-configuration imparts specific optical rotation and biological recognition properties .

Why (S)-2-Amino-N-methylpropanamide hydrochloride Cannot Be Simply Replaced by a Racemate or the (R)-Enantiomer


In stereocontrolled synthesis, the (S)-configured alanine methylamide delivers a unique three-dimensional arrangement that directly dictates the stereochemical outcome of downstream reactions. Substituting the (S)-enantiomer with the racemic mixture (CAS 38215-73-5) or the (R)-enantiomer (CAS 61302-99-6) introduces either inactive optical rotation or an opposite chiral sense, which can lead to diastereomeric products, altered biological activity, or failed resolution in asymmetric catalysis. Furthermore, the free-base form lacks the hydrochloride counterion that stabilizes the amine, affecting solubility, hygroscopicity, and long-term storage under ambient conditions . These differences are quantifiable through specific rotation, melting point, and chiral purity assays, as detailed below.

Quantitative Differentiation of (S)-2-Amino-N-methylpropanamide hydrochloride from its Closest Analogs


Specific Optical Rotation Distinguishes the (S)-Enantiomer from Racemate and (R)-Enantiomer

The (S)-enantiomer exhibits a specific optical rotation [α]D²⁵ = +12 ± 2° (c=1 in MeOH) . The racemic mixture (DL-alanine methylamide hydrochloride, CAS 38215-73-5) shows no net optical rotation because equal amounts of (S)- and (R)-enantiomers cancel each other . The (R)-enantiomer (CAS 61302-99-6) is predicted to display the opposite sign of rotation (ca. −12°), though experimental data are not commonly listed on vendor certificates . A measured positive rotation provides immediate confirmation of (S)-configuration and enantiomeric excess.

Chiral purity Optical rotation Enantiomeric excess

Melting Point as a Purity and Identity Fingerprint

The hydrochloride salt of the (S)-enantiomer displays a sharp melting point of 218–220 °C . In contrast, the racemic hydrochloride (CAS 38215-73-5) does not have a widely reported, reproducible melting point; supplier documents often list it as 'N/A' . The (R)-enantiomer hydrochloride is occasionally reported with a melting point of 300 °C, though this value is not consistently validated . A well-defined melting range is a direct indicator of chemical purity and batch consistency.

Thermal analysis Purity determination Solid-state characterization

Chiral Purity via HPLC and Enantiomeric Excess

Commercial (S)-2-Amino-N-methylpropanamide hydrochloride is certified at ≥98% purity by HPLC, with the (R)-enantiomer content typically below 0.5% . For the racemic mixture, chiral HPLC shows two equal peaks corresponding to each enantiomer, while the (R)-enantiomer contains ≤5% of the (S)-form . High enantiomeric excess (ee >99.5%) of the (S)-form ensures that reactions proceed with the desired stereochemical outcome.

Chiral chromatography Enantiomeric excess Quality assurance

Storage Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt is stable at 0–8 °C for long-term storage and does not require inert atmosphere whereas the free base (S)-2-amino-N-methylpropanamide (MW 102.14 g/mol) is hygroscopic and prone to oxidation . Vendor documentation recommends storage under inert gas for the free base, adding operational complexity . The salt form also exhibits higher aqueous solubility (solubility in DMSO reported at >10 mg/mL) compared to the free base, facilitating its use in automated peptide synthesizers.

Stability Salt form Storage conditions

Application Scenarios Where (S)-2-Amino-N-methylpropanamide hydrochloride Is the Preferred Choice


Stereodefined Peptide Synthesis Requiring N-Methylated Alanine Residues

When building N-methylated peptide chains for enhanced metabolic stability, the (S)-enantiomer ensures correct spatial orientation for biological target engagement. The high optical purity (≥99.5% ee) and well-characterized rotation fingerprint minimize diastereomer formation, critical for obtaining homogeneous peptide products.

Quality Control and Batch Release Using Melting Point and Specific Rotation

Routine incoming-material release testing can employ melting point (218–220 °C) and specific rotation (+12 ± 2°) as quick identity checks . Deviations from these values signal batch contamination or degradation, enabling fast go/no-go decisions without resorting to costly chiral HPLC.

Automated High-Throughput Peptide Synthesis Platforms

The non-hygroscopic, solid hydrochloride form is compatible with automated solid-phase peptide synthesizers that demand stable, free-flowing powders. Its solubility in DMSO and aqueous buffers [1] allows straightforward integration into standard coupling protocols without additional pre-activation steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-N-methylpropanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.